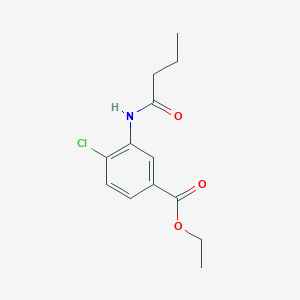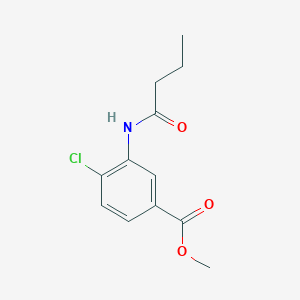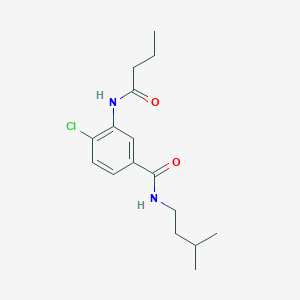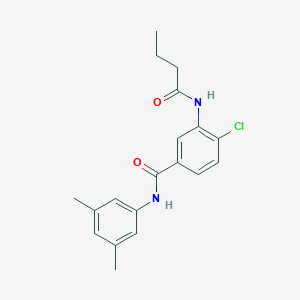![molecular formula C24H24N2O5 B309368 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309368.png)
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide, also known as TMCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide exerts its effects through the modulation of various molecular targets. In cancer cells, 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been shown to induce apoptosis (programmed cell death) by activating the caspase-3 pathway. In the brain, 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been found to modulate the activity of the NMDA receptor by binding to a specific site on the receptor.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been found to inhibit cell proliferation and induce apoptosis. In the brain, 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been shown to improve cognitive function and reduce oxidative stress. 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has also been found to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. It has a relatively low toxicity profile and can be administered orally or intravenously. However, 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in some experimental settings. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several potential future directions for research on 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide. One area of interest is the development of novel 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide's potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Additionally, further research is needed to fully understand the molecular mechanisms by which 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide exerts its effects in cancer cells and the brain.
Métodos De Síntesis
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(3-toluidinocarbonyl)phenylamine to yield 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In neuroscience, 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has also been shown to have potential as a therapeutic agent for the treatment of Parkinson's disease.
Propiedades
Nombre del producto |
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C24H24N2O5 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-[3-[(3-methylphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H24N2O5/c1-15-7-5-9-18(11-15)25-23(27)16-8-6-10-19(12-16)26-24(28)17-13-20(29-2)22(31-4)21(14-17)30-3/h5-14H,1-4H3,(H,25,27)(H,26,28) |
Clave InChI |
LFTWUAUTEYYBMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B309296.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide](/img/structure/B309298.png)
![3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309299.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B309300.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309301.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309302.png)
![4-chloro-N-cyclohexyl-3-[(3,4-dimethylbenzoyl)amino]benzamide](/img/structure/B309303.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309305.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309307.png)